Ethyl Isoquinoline-3-carboxylate

Overview

Description

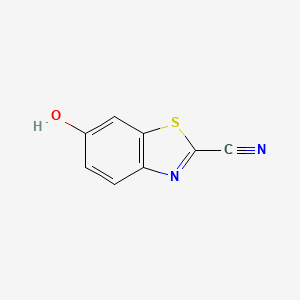

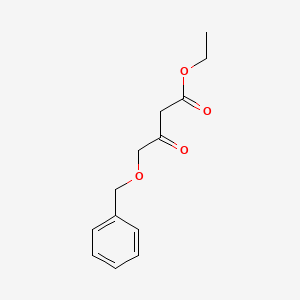

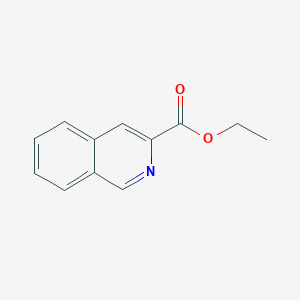

Ethyl Isoquinoline-3-carboxylate is a laboratory chemical . It is also known as Ethyl 3-isoquinolinecarboxylate with the CAS Number: 50458-79-2 .

Synthesis Analysis

The synthesis of ethyl 1,4-disubstitued isoquinoline-3-carboxylate derivatives was achieved in four steps utilizing readily available N-substituted phthalimide by employing Suzuki reaction as a key step . In the Pd(0)-catalyzed cross-coupling step, a regioselectivity was observed between a triflate-enol ether and a triflate-imino ether .Molecular Structure Analysis

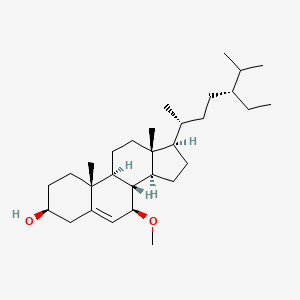

The molecular formula of Ethyl Isoquinoline-3-carboxylate is C12H11NO2 . The average molecular weight is 201.221 Da .Chemical Reactions Analysis

When ethyl-3-benzyl-3,4-dihydroisoquinoline-3-carboxylates were treated with N-bromosuccinimide, ethyl isoquinoline-3-carboxylates were selectively formed via a radical pathway . These reactions proceed smoothly in moderate to excellent yields under transition-metal-free conditions, and a wide range of functional groups are tolerated .Physical And Chemical Properties Analysis

Ethyl Isoquinoline-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is stable under normal conditions . Incompatible products include excess heat, strong oxidizing agents, strong reducing agents, and strong bases .Scientific Research Applications

Synthesis of Isoquinoline Derivatives

Ethyl Isoquinoline-3-carboxylate is used in the synthesis of ethyl 1,4-disubstitued isoquinoline-3-carboxylate derivatives . This process involves four steps and utilizes readily available N-substituted phthalimide . The Suzuki reaction, a type of cross-coupling reaction, is employed as a key step .

Palladium-Catalyzed Reactions

This compound plays a significant role in palladium-catalyzed reactions . In the Pd (0)-catalyzed cross-coupling step, a regioselectivity is observed between a triflate-enol ether and a triflate-imino ether .

Transition-Metal-Free C–C Bond Cleavage

Ethyl Isoquinoline-3-carboxylate is used in a tuneable route to multi-substituted isoquinolines through C–C bond cleavage . Sodium hydride promotes the formation of 1- (isoquinolin-3-yl)-2-phenylethan-1-ones through a novel rearrangement involving C–C bond cleavage .

Synthesis of 3,4-Dihydroquinolinone Derivatives

The compound is used in the synthesis of 3,4-Dihydroquinolinone derivatives . This process involves palladium-catalyzed C (sp3)–H activation .

Synthesis of Quinoline-6-Carboxamide and Quinoline-6-Glyoxylamide Derivatives

Ethyl Isoquinoline-3-carboxylate is used in the synthesis of quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing these derivatives .

Development of Active Heterocyclic Compounds

This compound is used in the development of active heterocyclic compounds . A concise and flexible synthesis of isoquinoline-3-carboxylate substituted at positions 1 and 4 by a variety of aryl and heteroaryl cores has been developed .

Safety And Hazards

Ethyl Isoquinoline-3-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

There is ongoing research into the synthesis of Ethyl Isoquinoline-3-carboxylate and its derivatives. For example, a tuneable route to multi-substituted isoquinolines through C–C bond cleavage from ethyl-3-benzyl-3,4-dihydroisoquinoline-3-carboxylate derivatives has been developed . Sodium hydride promoted the formation of 1-(isoquinolin-3-yl)-2-phenylethan-1-ones through a novel rearrangement involving C–C bond cleavage . This methodology provides an expedient access to diversely substituted isoquinolines .

properties

IUPAC Name |

ethyl isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSCYCNNAIADLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465764 | |

| Record name | Ethyl Isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Isoquinoline-3-carboxylate | |

CAS RN |

50458-79-2 | |

| Record name | 3-Isoquinolinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50458-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl Isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.